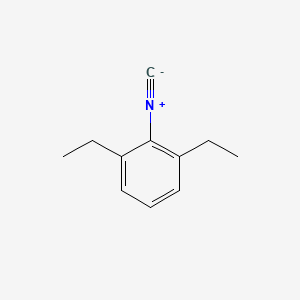
2,6-Diethylphenylisonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethylphenylisonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- CAS Number : 2769-71-3
- IUPAC Name : 2-isocyano-1,3-diethylbenzene
The compound features a phenyl ring substituted with two ethyl groups and an isocyanide functional group. This structure contributes to its reactivity and utility in various chemical processes.
Synthesis and Organic Chemistry
2,6-Diethylphenylisonitrile has been utilized in the synthesis of complex organic molecules. Its role as a precursor in the formation of metallaamidine complexes is notable. For instance, it can react with transition metals to form homoleptic complexes such as Mo(η²-Me2NCN-2,6-C6H3)₄, which are valuable in catalysis and materials science .
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Metal Complex Formation | Mo(η²-Me2NCN-2,6-C6H3)₄ | |
| Reaction with β-diketones | Various derivatives | |
| Polymerization | Polymeric isocyanide derivatives |
Chromatography Applications
The compound serves as a chiral stationary phase in normal-phase liquid chromatography (NPLC). This application is crucial for the separation of enantiomers in pharmaceutical research and development. The use of this compound enhances the resolution of chiral compounds due to its unique interactions with different analytes .
Material Science
In materials science, this compound has been explored for its potential in developing advanced materials. Its incorporation into polymer matrices has shown promise for improving mechanical properties and thermal stability. Research indicates that isocyanides can enhance the performance of polymers used in coatings and adhesives .
Biological Applications
Recent studies have highlighted the biological potential of compounds related to this compound. For example, derivatives have demonstrated antimicrobial and antioxidant activities. These properties make them candidates for further exploration in biomedical applications .
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of synthesized derivatives showed significant inhibition against various pathogens, suggesting that modifications to the isocyanide structure could enhance bioactivity .
Table 2: Safety Information
| Hazard Classification | Description |
|---|---|
| Acute Toxicity Category 2 | Toxic if swallowed |
| Acute Toxicity Category 3 | Toxic in contact with skin |
| Acute Toxicity Category 3 | Fatal if inhaled |
Propiedades
Número CAS |
2980-92-9 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1,3-diethyl-2-isocyanobenzene |
InChI |
InChI=1S/C11H13N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8H,4-5H2,1-2H3 |
Clave InChI |
HQEMVCBNLSTVAX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)[N+]#[C-] |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)[N+]#[C-] |
Key on ui other cas no. |
2980-92-9 |
Sinónimos |
2,6-DEPI 2,6-diethylphenylisonitrile |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














